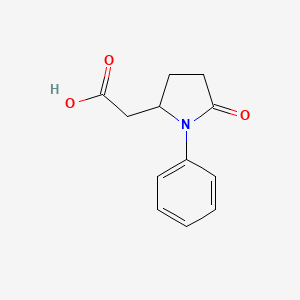

2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid

Übersicht

Beschreibung

2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid is a chemical compound with the molecular formula C12H13NO3 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenyl group attached to the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable precursor, such as a substituted pyrrolidine, with phenylacetic acid under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of bulk chemicals and large-scale reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The phenyl group or other substituents on the pyrrolidine ring can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have indicated that 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid exhibits neuroprotective properties, particularly in models of ischemic brain injury. In a study involving rat models, the compound was shown to significantly reduce neurological deficits and improve behavioral outcomes following induced ischemia. The compound's ability to cross the blood-brain barrier was confirmed, enhancing its potential as a therapeutic agent for cognitive impairments related to ischemic events .

Case Study: Ischemic Brain Injury

In a controlled experiment, rats subjected to middle cerebral artery occlusion (MCAO) were treated with the compound. Behavioral assessments indicated that treated animals exhibited improved locomotor activity and reduced anxiety compared to control groups. The compound demonstrated a statistically significant increase in total locomotor activity and a decrease in immobility time during open field tests .

Cognitive Enhancement

The compound has also been investigated for its effects on cognitive function. In vitro studies have suggested that it may enhance synaptic plasticity and improve memory retention by modulating glutamatergic neurotransmission. This mechanism is crucial as dysfunction in glutamatergic pathways is associated with various cognitive disorders, including Alzheimer's disease and other forms of dementia .

Behavioral Assessments

Behavioral tests such as the Morris water maze and novel object recognition have been employed to evaluate cognitive enhancements in animal models. Results indicated that animals treated with this compound performed significantly better than untreated controls, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Potential Therapeutic Applications

Given its neuroprotective and cognitive-enhancing properties, this compound holds promise for several therapeutic applications:

- Treatment of Ischemic Stroke : The compound's ability to mitigate neurological deficits post-stroke suggests it could be developed as a treatment option for acute ischemic events.

- Cognitive Disorders : Its effects on synaptic plasticity position it as a candidate for managing conditions like Alzheimer's disease, where cognitive decline is prevalent.

Comparative Analysis of Related Compounds

To further understand the therapeutic potential of this compound, it is beneficial to compare it with related compounds known for similar activities:

Wirkmechanismus

The mechanism of action of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target it interacts with.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in the functional groups attached.

Prolinol: Another pyrrolidine derivative with different substituents.

Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid is unique due to the presence of both a phenyl group and a carboxylic acid functional group, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biologische Aktivität

2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid is a compound with the molecular formula C12H13NO3, featuring a pyrrolidine ring and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. In vitro experiments using A549 human lung adenocarcinoma cells revealed that certain derivatives exhibit significant cytotoxic effects. For instance, compounds with free amino groups demonstrated enhanced anticancer activity, which was structure-dependent. The most active compounds reduced cell viability significantly compared to controls, including standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Compound 15 | 66 | A549 | More potent than control |

| Compound 20 | 45 | A549 | High activity with low toxicity |

| Cisplatin | 50 | A549 | Standard chemotherapy reference |

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Screening tests showed that several derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Table 2: Antimicrobial Efficacy Against Pathogens

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Compound 21 | 8 µg/mL |

| Klebsiella pneumoniae | Compound 18 | 16 µg/mL |

| Escherichia coli | Compound 19 | 32 µg/mL |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The structural components—particularly the pyrrolidine ring—enhance its binding affinity to biological targets, which may include inhibition of key metabolic pathways involved in cancer cell proliferation and bacterial survival .

Study on Anticancer Properties

In a detailed study on the anticancer effects of various derivatives, researchers utilized an MTT assay to evaluate cell viability post-treatment. The study found that compounds containing specific structural modifications, such as free amino groups, exhibited superior anticancer activity while maintaining lower toxicity to non-cancerous cells. This highlights the potential for developing targeted therapies that minimize side effects associated with conventional cancer treatments .

Study on Antimicrobial Resistance

Another significant research effort focused on the antimicrobial efficacy of these compounds against resistant strains. The study demonstrated that certain derivatives not only inhibited growth but also showed potential for overcoming resistance mechanisms in clinically significant pathogens. This finding is crucial in the ongoing battle against antibiotic resistance .

Eigenschaften

IUPAC Name |

2-(5-oxo-1-phenylpyrrolidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(8-12(15)16)13(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJITILATBGICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.